Bienvenue dans la boutique en ligne BenchChem!

6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol

Lipophilicity Drug-likeness Physicochemical property prediction

6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol (CAS 116035-73-5) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine family. It features a bromine substituent at the 6-position and a methyl group at the 5-position on the pyridine ring, along with a 2-hydroxy/2-oxo tautomeric functionality.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
CAS No. 116035-73-5
Cat. No. B1276491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol
CAS116035-73-5
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=N1)NC(=O)N2)Br
InChIInChI=1S/C7H6BrN3O/c1-3-4(8)2-5-6(9-3)11-7(12)10-5/h2H,1H3,(H2,9,10,11,12)
InChIKeyMVEUCAYEKFZDEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol (CAS 116035-73-5): Procurement-Relevant Identity and Core Scaffold


6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol (CAS 116035-73-5) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine family. It features a bromine substituent at the 6-position and a methyl group at the 5-position on the pyridine ring, along with a 2-hydroxy/2-oxo tautomeric functionality. The compound has a molecular formula of C7H6BrN3O and a molecular weight of 228.05 g/mol [1]. It is primarily offered as a research chemical of ≥95% purity, available in milligram quantities (e.g., 25 mg from Sigma-Aldrich CPR) and intended for laboratory use only . The imidazo[4,5-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, serving as a purine isostere and appearing in numerous kinase inhibitor programs [2].

Why 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol Cannot Be Casually Substituted: The Functional-Group Differentiation Rationale


The 2-hydroxy/2-oxo tautomeric group is the critical differentiator that prevents straightforward substitution with structurally similar imidazo[4,5-b]pyridine analogs. The hydroxyl group substantially alters calculated lipophilicity (XLogP3 = 0.9) relative to the non-hydroxylated congener 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine, which has a markedly higher lipophilicity (logP ≈ 2.02) [1]. This difference of approximately 1.1 log units translates to a roughly 12-fold difference in theoretical octanol-water partition coefficient, impacting solubility, permeability, and formulation behavior. Furthermore, the 2-hydroxy group enables a unique synthetic derivatization pathway: conversion to the 2-chloro intermediate (e.g., 6-bromo-2-chloro-5-methyl-1H-imidazo[4,5-b]pyridine, CAS 1019023-79-0), which is a validated substrate for palladium-catalyzed cross-coupling reactions that are inaccessible to the 2-unsubstituted analog [2]. Therefore, selecting the 2-ol derivative over the 2-unsubstituted analog is a procurement decision with downstream synthetic and physicochemical consequences that cannot be addressed by generic interchange .

6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison vs. 2-Unsubstituted Analog

The 2-hydroxy group confers a substantial reduction in computed lipophilicity relative to the corresponding 2-unsubstituted imidazo[4,5-b]pyridine. Specifically, 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol has a calculated XLogP3 value of 0.9 [1], whereas the direct comparator 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine (CAS 28279-41-6) has a predicted logP of 2.02 . This difference of ΔlogP = -1.12 represents a meaningful alteration in predicted membrane permeability and aqueous solubility profiles, relevant for both in vitro assay compatibility and potential in vivo pharmacokinetic behavior.

Lipophilicity Drug-likeness Physicochemical property prediction

Synthetic Handle Differentiation: 2-Ol Enables Selective Derivatization via 2-Chloro Intermediate

The 2-hydroxy group in the target compound can be converted to the 2-chloro derivative (6-bromo-2-chloro-5-methyl-1H-imidazo[4,5-b]pyridine, CAS 1019023-79-0), which is a known substrate for palladium(0)-catalyzed phenylation and other cross-coupling reactions [1]. In contrast, 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine (CAS 28279-41-6) lacks a functional group at the 2-position, precluding this selective derivatization route. The 2-chloro intermediate is commercially traceable, confirming the synthetic feasibility of this transformation . While exact yields for the conversion of this specific 2-ol to its 2-chloro counterpart are not disclosed in public literature, analogous transformations of imidazo[4,5-b]pyridin-2-ols to 2-chloro derivatives using POCl3 are well-established synthetic methods [2].

Cross-coupling Synthetic versatility Building block differentiation

Kinase Scaffold Potential: Class-Level Evidence of Nanomolar PDE10A Inhibition by Imidazo[4,5-b]pyridin-2-ones

Imidazo[4,5-b]pyridin-2-one derivatives have been shown to achieve potent nanomolar inhibition of phosphodiesterase 10A (PDE10A). In a disclosed medicinal chemistry program, optimized imidazo[4,5-b]pyridin-2-one compounds (e.g., compounds 4, 7, 12b, 24a, and 24b) exhibited PDE10A IC50 values ranging from 0.8 to 6.7 nM, with several achieving 55–74% receptor occupancy at 10 mg/kg oral dosing [1]. These compounds feature a 2-oxo (keto) tautomer equivalent to the 2-ol form present in the target compound. While the specific 6-bromo-5-methyl substitution pattern has not been evaluated in this assay, the core scaffold's demonstrated nanomolar potency establishes a strong class-level precedent. In contrast, 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine (non-hydroxylated) was not among the active scaffolds in this study, consistent with the 2-oxo/ol motif being a pharmacophoric element for PDE10A engagement [2]. Separately, a thiol analog (6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-thiol) showed an IC50 of 1,980 nM against the APOBEC-3G enzyme target, providing a comparative benchmark that highlights the functional-group sensitivity of biological activity within this chemotype [3].

PDE10A Kinase inhibitor Privileged scaffold

Reactivity Selectivity: Regioselective Bromination Patterns Differentiate Halogenated Imidazo[4,5-b]pyridines

The halogenation literature for imidazo[4,5-b]pyridines reveals that bromination in 50% aqueous acetic acid yields exclusively 6-bromo derivatives, while bromination in glacial acetic acid produces 5,6-dibromo products . This established regioselectivity implies that the 6-bromo substitution in the target compound is the kinetically favored monobromination product. The 5-methyl group further directs subsequent electrophilic substitution. In contrast, analogs such as 6-chloro-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol would require distinct halogenation conditions (chlorination vs. bromination), and the 6-bromo-5-methyl pattern is specifically documented as a stabilizer intermediate for color photography (TsMF-2), an application niche not served by other halogen-substituted analogs [1]. This demonstrates that the exact bromo-methyl substitution pattern, combined with the 2-ol group, offers a unique combination of reactivity profiles not duplicated by chloro or iodo analogs.

Halogenation regioselectivity Synthetic methodology Reactivity comparison

Verified Application Scenarios for 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol Procurement


Scaffold Derivatization via Palladium-Catalyzed Cross-Coupling

The compound is procured as a synthetic building block where the 2-hydroxy group is first converted to a 2-chloro leaving group, enabling subsequent palladium(0)-catalyzed Suzuki, Heck, or phenylation reactions at the 2-position. This strategy exploits the differential reactivity of the 6-bromo substituent (which can be retained for later cross-coupling) versus the 2-chloro group, permitting sequential diversification. Evidence: The 2-chloro derivative (CAS 1019023-79-0) is a documented substrate for Pd(0)-catalyzed phenylation [1], and the regioselective bromination chemistry ensures the 6-position is reliably brominated during synthesis [2].

Kinase/Phosphodiesterase Inhibitor Screening Libraries

The compound is incorporated into screening libraries targeting kinases or phosphodiesterases that recognize privileged imidazo[4,5-b]pyridine-2-one scaffolds. The 6-bromo-5-methyl substitution pattern provides an unexplored vector for establishing structure-activity relationships (SAR), complementing existing programs that have yielded nanomolar PDE10A inhibitors from the same core [1]. The compound's modest lipophilicity (XLogP3 = 0.9) favors aqueous solubility in biochemical assay conditions compared to more lipophilic non-hydroxylated analogs [3].

Angiotensin II Receptor Antagonist Intermediate Development

The compound serves as a key intermediate in the synthesis of imidazo[4,5-b]pyridine-based angiotensin II receptor antagonists, where the 2-hydroxy group is elaborated to introduce substituents essential for pharmacological activity [1]. Patents from Glaxo Group Limited explicitly describe 2-hydroxy imidazo[4,5-b]pyridines as valuable intermediates in this therapeutic class [4].

Photographic Stabilizer Analog Synthesis

The 6-bromo-5-methylimidazo[4,5-b]pyridine core is a documented stabilizer for color photography (TsMF-2) [2]. The 2-ol derivative provides a functionalized variant that may offer improved solubility or compatibility in photographic formulations, or serve as a precursor for further modification in industrial material science applications. Procurement of the 2-ol form, rather than the 2-unsubstituted analog, allows direct evaluation of the impact of the 2-hydroxy group on stabilizer performance without requiring additional synthetic steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.